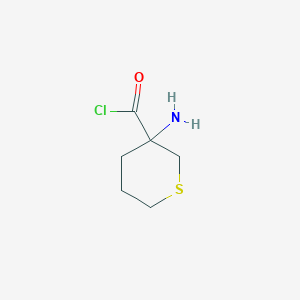
3-Aminothiane-3-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Aminothiane-3-carbonyl chloride is an organic compound featuring a thiane ring, which is a six-membered ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminothiane-3-carbonyl chloride typically involves the reaction of thiane derivatives with chlorinating agents. One common method includes the reaction of 3-aminothiane with thionyl chloride (SOCl₂) under controlled conditions. The reaction proceeds as follows:
3-Aminothiane+SOCl2→3-Aminothiane-3-carbonyl chloride+SO2+HCl
This reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 3-Aminothiane-3-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Oxidation and Reduction: The thiane ring can undergo oxidation to form sulfoxides and sulfones, while reduction reactions can yield thiols and other reduced forms.
Substitution Reactions: The amino group can participate in substitution reactions, forming a wide range of substituted thiane derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products:
Amides and Esters: Formed through nucleophilic substitution.
Sulfoxides and Sulfones: Resulting from oxidation reactions.
Thiols: Produced via reduction reactions.
Scientific Research Applications
3-Aminothiane-3-carbonyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Aminothiane-3-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group acts as an electrophilic center, facilitating nucleophilic attack and subsequent formation of various derivatives. The thiane ring’s sulfur atom can participate in redox reactions, influencing the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Thiane Derivatives: Compounds like 3-aminothiane and 3-thianecarboxylic acid share structural similarities.
Carbonyl Chlorides: Compounds such as benzoyl chloride and acetyl chloride exhibit similar reactivity due to the presence of the carbonyl chloride group.
Uniqueness: 3-Aminothiane-3-carbonyl chloride stands out due to the presence of both an amino group and a thiane ring, offering unique reactivity patterns and potential applications. Its ability to undergo diverse chemical transformations makes it a valuable compound in synthetic and medicinal chemistry.
Properties
CAS No. |
754916-86-4 |
|---|---|
Molecular Formula |
C6H10ClNOS |
Molecular Weight |
179.67 g/mol |
IUPAC Name |
3-aminothiane-3-carbonyl chloride |
InChI |
InChI=1S/C6H10ClNOS/c7-5(9)6(8)2-1-3-10-4-6/h1-4,8H2 |
InChI Key |
QDEJNQRUEABUEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CSC1)(C(=O)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride](/img/structure/B13783757.png)

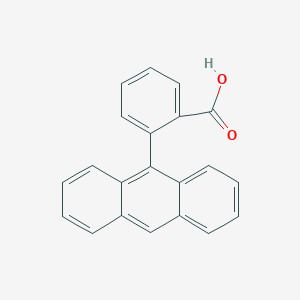



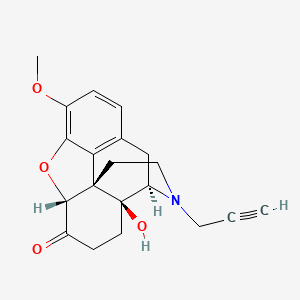
![Acetic acid, [[(diethylamino)thioxomethyl]thio]-, sodium salt](/img/structure/B13783807.png)
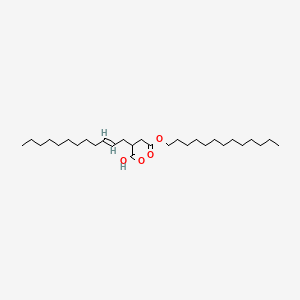
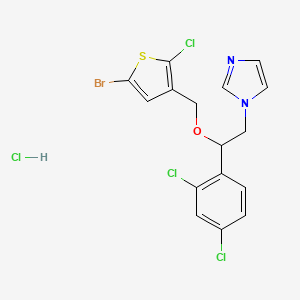

![3-Cyclobutyl-4-methyl-1,2,4,5-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B13783845.png)
![Spiro[4.6]undecane-2-carbonyl chloride](/img/structure/B13783847.png)
![1,6-Naphthyridine-4-carboxylic acid, 2-[4-(trifluoromethyl)phenyl]-](/img/structure/B13783848.png)
